molecular formula C15H16N2O2S B2865731 3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one CAS No. 1797741-42-4

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B2865731
CAS No.: 1797741-42-4
M. Wt: 288.37
InChI Key: CAXGHBMZLAMZDI-UHFFFAOYSA-N
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Description

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one (CAS Number 1797741-42-4) is a synthetic organic compound with a molecular formula of C15H16N2O2S and a molecular weight of 288.36 g/mol . This molecule is a compelling scaffold for medicinal chemistry and biological mechanism studies, as it incorporates two privileged pharmacophores: an azetidinone ring and a 1,3-thiazole moiety. The azetidinone (a β-lactam) ring system is a well-known structural component of classic antibiotics and is also recognized for its broader applications as a cholesterol absorption inhibitor and enzyme inhibitor . Concurrently, the 1,3-thiazole heterocycle is frequently investigated for its diverse biological activities, which include significant antimicrobial potential . Scientific literature on structurally related compounds demonstrates that hybrids containing thiazole and similar nitrogen-rich heterocycles exhibit discrete antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This makes the compound a valuable chemical tool for probing new antibacterial mechanisms and addressing the growing challenge of antibiotic resistance. Furthermore, the distinct molecular architecture of this compound, featuring a ketone linker and an ether bridge, renders it a versatile intermediate for further synthetic elaboration in drug discovery campaigns. It is suitable for building more complex molecules or for use in structure-activity relationship (SAR) studies aimed at optimizing biological potency. This product is supplied with a minimum purity of 90% and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can request various quantities, and comprehensive supporting documentation, including Certificate of Analysis and relevant safety data sheets, is available upon inquiry.

Properties

IUPAC Name

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXGHBMZLAMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted azetidine with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent on Azetidine Heterocycle Type Molecular Weight (g/mol) Key References
3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one (Target) 1,3-Thiazol-2-yloxy Thiazole ~280.34*
3-phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one (BK63395) Pyridin-4-yloxy Pyridine 282.34
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one Morpholin-4-yl Morpholine Not reported
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Di(pyrazol-1-yl) Pyrazole Not reported
5-[6-[[3-(4,5,6,7-THPY)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-CN Tetrahydropyrazolo Pyrazolo-pyridine Not reported

*Estimated based on similar analogues.

Key Observations :

  • Heterocycle Impact : Replacement of thiazole with pyridine (e.g., BK63395) alters electronic properties. Thiazole’s sulfur atom may enhance lipophilicity and π-stacking interactions compared to pyridine’s nitrogen .

Physicochemical and Computational Properties

  • Molecular Weight : The target compound (~280 g/mol) falls within the typical range for drug-like molecules, comparable to BK63395 (282.34 g/mol) .
  • Electronic Effects : Density-functional theory (DFT) studies () could predict the electron-withdrawing nature of the thiazole-oxygen group, influencing reactivity at the ketone position .
  • Solubility : Thiazole’s sulfur may reduce aqueous solubility compared to pyridine-containing analogues, as seen in similar compounds .

Patent and Industrial Relevance

  • Substituted propan-1-one derivatives are patented for diverse applications, including immunomodulation () and enzyme inhibition (). The target compound’s unique thiazole-azetidine combination could address unmet needs in these areas .

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